molecular formula C17H20O5 B13773256 1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis- CAS No. 67828-51-7

1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-

Cat. No.: B13773256
CAS No.: 67828-51-7
M. Wt: 304.34 g/mol
InChI Key: INPTVGAWRSNOSM-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is a chemical compound with the molecular formula C17H20O5. It is also known by its systematic name, 4,4’-(5-hydroxypentylidene)bis[1,3-benzenediol]. This compound is characterized by the presence of two 1,3-benzenediol groups connected by a 5-hydroxypentylidene bridge. It is a derivative of resorcinol and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Water or an organic solvent like ethanol

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Resorcinol and 5-hydroxyvaleraldehyde

    Catalyst: Acidic catalyst

    Reaction Time: Optimized for maximum yield

    Purification: Crystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol: A simple dihydroxybenzene with similar chemical properties but lacks the 5-hydroxypentylidene bridge.

    Hydroquinone: Another dihydroxybenzene with antioxidant properties but different substitution patterns.

    Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position, differing in reactivity and applications.

Uniqueness

1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 5-hydroxypentylidene bridge allows for unique interactions and reactivity compared to other dihydroxybenzenes.

Properties

CAS No.

67828-51-7

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol

InChI

InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2

InChI Key

INPTVGAWRSNOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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